5-Fluoro-1-iodoisoquinoline

Halogen exchange Nucleophilic aromatic substitution Isoquinoline functionalization

Researchers requiring regiospecific orthogonal reactivity often face supply inconsistencies with dual-halogenated heterocycles. 5-Fluoro-1-iodoisoquinoline (CAS 1207448-31-4) directly addresses this gap as a key intermediate for kinase inhibitor and USP2-selective modulator programs. The C1-iodine ensures superior oxidative addition rates in Suzuki-Miyaura couplings over bromo analogs, while the C5-fluorine provides metabolic stability and influences target selectivity. This enables efficient parallel library synthesis without protecting group manipulation. We ensure batch-to-batch consistency and reliable global logistics for this critical building block.

Molecular Formula C9H5FIN
Molecular Weight 273.05 g/mol
CAS No. 1207448-31-4
Cat. No. B12075316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-1-iodoisoquinoline
CAS1207448-31-4
Molecular FormulaC9H5FIN
Molecular Weight273.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2I)C(=C1)F
InChIInChI=1S/C9H5FIN/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-5H
InChIKeyJWLLSQQYAOHLEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-1-iodoisoquinoline Dual-Halogen Building Block


5-Fluoro-1-iodoisoquinoline (CAS 1207448-31-4) is a dual-halogenated heterocyclic compound featuring fluorine at the C5 position and iodine at the C1 position of the isoquinoline scaffold [1]. This halogenation pattern enables orthogonal reactivity: the C1-iodine atom provides a highly labile leaving group for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura and Sonogashira couplings, while the C5-fluorine atom serves as a metabolically stable substituent that enhances lipophilicity and influences molecular recognition [2]. The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry programs targeting kinase inhibitors, deubiquitinase modulators, and natural product analogs [1].

1
Dual-halogen isoquinoline building block with orthogonal C1-iodide and C5-fluorine reactivity for sequential diversification
2
C1-iodide supports palladium-catalyzed cross-coupling workflows including Suzuki-Miyaura and Sonogashira reactions
3
C5-fluorine provides electronic modulation and metabolic stability for medicinal chemistry programs targeting kinase inhibitors and DUB modulators

Irreplaceability of 5-Fluoro-1-iodoisoquinoline


Generic substitution of 5-fluoro-1-iodoisoquinoline with alternative halogenated isoquinolines is precluded by three independent differentiation factors. First, the C1 iodine atom exhibits substantially higher oxidative addition rates in palladium-catalyzed cross-coupling reactions compared to C1-bromo or C1-chloro analogs, directly affecting synthetic efficiency and yield [1]. Second, the regiospecific placement of fluorine at C5 alters electronic distribution across the heterocyclic scaffold, modifying both nucleophilic substitution regioselectivity and biological target recognition [2]. Third, the orthogonal reactivity of the C1-iodine (cross-coupling) and C5-fluorine (metabolic blocking) cannot be replicated by any mono-halogenated isoquinoline or alternative dihalogenation patterns such as 1-bromo-5-fluoroisoquinoline or 1-iodo-4-fluoroisoquinoline [1]. The quantitative evidence that follows substantiates these differentiation claims.

This Product C1-iodide: rapid oxidative addition in Pd-catalyzed cross-coupling; C5-fluorine: regiospecific electronic modulation
C1-Br / C1-Cl Analogs Slower oxidative addition kinetics may reduce coupling yields and require harsher conditions; cross-coupling efficiency may not transfer directly
This Product C5-fluorine placement: established electronic effect for target recognition and metabolic blocking
Alternative Regioisomers 4-fluoro or 6-fluoro isoquinolines alter electronic distribution; regiospecific reactivity and biological target recognition may shift
This Product Orthogonal C1 (cross-coupling) and C5 (metabolic stability) reactivity in a single scaffold
Mono-Halogenated Isoquinolines Cannot replicate dual-halogen orthogonal reactivity; sequential diversification workflows may require additional halogenation steps

5-Fluoro-1-iodoisoquinoline Comparative Evidence


C1-Iodide Superiority in Halogen Exchange

The C1-position of isoquinoline bearing an iodine atom exhibits substantially enhanced reactivity toward nucleophilic halogen exchange compared to the C1-chloro analog. Specifically, the conversion of 1-chloroisoquinoline to 1-iodoisoquinoline proceeds with 90% yield under acid-mediated conditions with sodium iodide, whereas the reverse transformation is not feasible due to the lower leaving-group propensity of iodide versus chloride [1]. This establishes that the 1-iodo substituent represents a more synthetically versatile intermediate for subsequent functionalization.

Halogen Exchange
Head-to-head
90% yield for Cl to I conversion at C1 position
Reported C1-halogen exchange context
Acid-mediated conditions; iodide exhibits higher leaving-group propensity
Halogen exchange Nucleophilic aromatic substitution Isoquinoline functionalization

Fluorine Substitution Switches USP Inhibitor Selectivity

In a systematic structure-activity relationship study of isoquinoline-1,3-dione-based deubiquitinase inhibitors, the introduction of a fluorine atom at a specific position on the isoquinoline scaffold completely switched the inhibitory selectivity profile between USP2 and USP7 [1]. The fluorinated analog exhibited an IC50 of 250 nM against USP2 and demonstrated ROS-independent, uncompetitive inhibition, whereas non-fluorinated or alternatively halogenated analogs displayed different selectivity patterns [1]. While this specific study did not examine 5-fluoro-1-iodoisoquinoline directly, the evidence establishes class-level inference that C5-fluorination on isoquinolines can determine biological target selectivity.

USP Selectivity
Class-level
IC50 250 nM against USP2; fluorine switches USP2/USP7 selectivity
Class-level selectivity inference for fluorinated isoquinolines
Data from isoquinoline-1,3-dione analogs; 5-fluoro-1-iodo derivative requires verification
Deubiquitinase inhibition USP2/USP7 selectivity Structure-activity relationship

1-Iodoisoquinoline Cross-Coupling in Alkaloid Synthesis

A regioselective metalation approach to oxoisoaporphine alkaloids utilizes 1-iodoisoquinolines as essential intermediates. The synthetic route proceeds via direct ring metalation of alkoxy-substituted isoquinolines at C-1 followed by reaction with iodine, generating 1-iodoisoquinolines that subsequently undergo Suzuki cross-coupling to methyl 2-(isoquinolin-1-yl)benzoates [1]. The 1-iodo substituent is specifically required for this transformation; attempts with alternative C1-halogenated isoquinolines (bromo, chloro) were not feasible or provided substantially lower coupling yields. The cyclization yield depends strongly on electrophilic properties of the aromatic ring bearing the iodide [1].

Alkaloid Synthesis
Head-to-head
1-Iodo route enables oxoisoaporphine synthesis; alternative non-iodo routes infeasible
Reported cross-coupling feasibility context
Suzuki coupling with palladium catalyst; intramolecular acylation conditions
Suzuki-Miyaura coupling Natural product synthesis Regioselective metalation

Microwave-Assisted Trans-Halogenation to C1-Iodide

Microwave irradiation of chloro-, bromo-, trifluoromethanesulfonyloxy- and nonafluorobutanesulfonyloxy-substituted quinolines and isoquinolines in the presence of acetic anhydride and sodium iodide leads to the corresponding iodides in high yield via a trans-halogenation process [1]. The ready participation of aryl iodides in metalation processes and metal-catalyzed cross-coupling reactions makes them particularly valuable building blocks, whereas their bromo and chloro precursors are often difficult to convert directly to coupled products [1]. This establishes that the 1-iodoisoquinoline derivative represents the preferred final halogenation state for cross-coupling applications.

Trans-Halogenation
Class-level
Microwave-assisted iodide preparation from chloro/bromo precursors in high yield
Reported method context for iodide building block preparation
Eliminates additional trans-halogenation steps in downstream workflows
Microwave-assisted synthesis Trans-halogenation Aryl iodide preparation

5-Fluoro-1-iodoisoquinoline Application Scenarios


Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

5-Fluoro-1-iodoisoquinoline is optimally deployed as a C1 electrophilic coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. The C1-iodine bond provides enhanced oxidative addition kinetics relative to bromo or chloro analogs, enabling higher coupling yields and milder reaction conditions. The C5-fluorine remains intact throughout the coupling process, delivering fluorinated biaryl isoquinoline scaffolds that benefit from fluorine's metabolic stability and lipophilicity modulation [1]. This application is supported by the established preferential use of iodides over bromides and chlorides in palladium-catalyzed cross-coupling processes [2].

USP2-Selective DUB Inhibitor Discovery

Based on class-level evidence demonstrating that fluorine substitution on the isoquinoline scaffold can completely switch inhibitory selectivity between USP2 and USP7 [1], 5-fluoro-1-iodoisoquinoline serves as an advanced starting point for USP2-selective inhibitor development. The C1-iodine enables facile diversification via cross-coupling to explore structure-activity relationships at the C1 vector, while the C5-fluorine is positioned to maintain the selectivity-switching electronic effect identified in fluorinated isoquinoline-1,3-dione analogs [1].

Regioselective Metalation and Halogen Dance

The compound can be utilized in regioselective metalation strategies at C1, followed by iodine introduction, to generate diversely functionalized isoquinolines [1]. This approach is particularly valuable when C5-fluorination is required as a permanent substituent that influences subsequent reaction regioselectivity through its electron-withdrawing inductive effect. The orthogonal reactivity of C1-iodine versus C5-fluorine enables sequential functionalization without protecting group manipulation [1].

Fluorinated Library Synthesis for Kinase Inhibitors

As a dual-halogenated isoquinoline, 5-fluoro-1-iodoisoquinoline enables rapid parallel library synthesis via C1 cross-coupling diversification while maintaining the C5-fluorine pharmacophore. Fluorinated isoquinolines have documented applications in non-receptor tyrosine kinase inhibition [1], and the dual-halogenated architecture allows systematic exploration of C1-substituent effects without altering the fluorine-mediated electronic and metabolic properties of the core scaffold.

Application
Selection Property
Validation Focus
Suzuki-Miyaura biaryl synthesis
C1-iodide oxidative addition kinetics
Cross-coupling yield and condition scope review
DUB selectivity research
C5-fluorine electronic modulation
USP2/USP7 selectivity profiling verification
Regioselective isoquinoline functionalization
Orthogonal C1/C5 halogen reactivity
Sequential diversification efficiency review
Fluorinated kinase inhibitor library synthesis
Dual-halogen scaffold architecture
Parallel library diversification scope

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